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Introduction
The Mannose-conjugated Bi-functional Trivalent Antigen (MBTA) vaccine platform represents a

sophisticated approach to immunotherapy, designed to elicit a robust and targeted immune

response. By incorporating mannose, the vaccine targets antigen-presenting cells (APCs),

particularly dendritic cells (DCs), which express mannose receptors. This targeting enhances

antigen uptake, processing, and presentation, leading to a more potent activation of the

adaptive immune system. This document provides detailed application notes and protocols for

utilizing flow cytometry to dissect the cellular immune response following MBTA vaccination.

These guidelines are intended to assist researchers in evaluating vaccine efficacy,

understanding mechanisms of action, and developing next-generation immunotherapies.

Flow cytometry is an indispensable tool for this analysis, offering high-throughput, multi-

parametric quantification of immune cell subsets, their activation status, and functional

responses at the single-cell level. The following protocols are optimized for analyzing key

immune cell populations from preclinical models.
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The components of the MBTA vaccine are designed to work in concert to stimulate both innate

and adaptive immunity.

Mannose Conjugation: Facilitates targeted delivery to APCs, enhancing antigen

presentation.

Adjuvant Component (e.g., TLR agonist): Activates APCs, leading to the upregulation of co-

stimulatory molecules and the production of pro-inflammatory cytokines that shape the

adaptive response.

Trivalent Antigen: Induces a broad immune response against multiple targets.

This coordinated stimulation is expected to result in:

Enhanced Dendritic Cell (DC) Activation: Increased surface expression of MHC class II and

co-stimulatory molecules like CD40, CD80, and CD86.

Robust T Helper (Th) Cell Differentiation: Priming and differentiation of naïve CD4+ T cells

into effector subsets, particularly Th1 and Th17 cells, which are critical for cell-mediated

immunity.

Potent Cytotoxic T Lymphocyte (CTL) Response: Activation and expansion of antigen-

specific CD8+ T cells.

B Cell Activation and Antibody Production: Stimulation of B cells leading to the generation of

plasma cells and memory B cells.

Data Presentation: Quantitative Analysis of Immune
Cell Activation
The following tables present representative quantitative data that can be expected from flow

cytometry analysis following MBTA vaccination in a preclinical murine model. These tables are

designed for easy comparison between control and vaccinated groups.

Table 1: Dendritic Cell Activation in Draining Lymph Nodes (72 hours post-vaccination)
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Treatment
Group

% CD11c+
of Live
Cells

% MHC
Class II
high of
CD11c+

% CD80+ of
CD11c+

% CD86+ of
CD11c+

% CD40+ of
CD11c+

Control

(Vehicle)
3.1 ± 0.4 18.5 ± 2.5 22.3 ± 3.1 38.1 ± 4.2 12.5 ± 1.8

MBTA

Vaccine
5.9 ± 0.7 52.1 ± 5.8 68.7 ± 6.2 81.4 ± 7.5 41.3 ± 4.9

Data are presented as mean ± standard deviation from n=5 mice per group.

Table 2: T Helper Cell Differentiation in Spleen (7 days post-vaccination)

Treatment
Group

% CD4+ of
CD3+ T cells

% IFN-γ+ of
CD4+ (Th1)

% IL-4+ of
CD4+ (Th2)

% IL-17A+ of
CD4+ (Th17)

Control (Vehicle) 38.2 ± 3.5 0.8 ± 0.2 0.4 ± 0.1 0.6 ± 0.1

MBTA Vaccine 45.1 ± 4.1 6.2 ± 1.1[1][2] 0.7 ± 0.2 2.9 ± 0.5

Data are presented as mean ± standard deviation from n=5 mice per group following ex vivo

restimulation.

Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from
Spleen and Lymph Nodes
Objective: To obtain a viable single-cell suspension for flow cytometry staining.

Materials:

Spleen and/or draining lymph nodes

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
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70 µm cell strainer

3 mL syringe plunger

ACK Lysis Buffer (for spleen)

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

Procedure:

Aseptically harvest tissues from euthanized mice into a petri dish containing cold RPMI-

1640.

Place a 70 µm cell strainer over a 50 mL conical tube.

Transfer the tissue onto the strainer and gently mash it through the mesh using the plunger

of a syringe.

Rinse the strainer with 10 mL of RPMI-1640 to collect any remaining cells.

Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C. Discard the supernatant.

For spleen only: Resuspend the pellet in 2 mL of ACK Lysis Buffer and incubate for 3-5

minutes at room temperature to lyse red blood cells. Add 10 mL of RPMI-1640 to neutralize

the lysis buffer and centrifuge as in step 5.

Resuspend the cell pellet in FACS buffer.

Perform a cell count using a hemocytometer or automated cell counter. Assess viability with

Trypan Blue.

Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.

Protocol 2: Immunophenotyping of Dendritic Cell
Activation
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Objective: To quantify the expression of activation markers on dendritic cells.

Materials:

Single-cell suspension (from Protocol 1)

96-well V-bottom plate

Fc block (anti-CD16/CD32 antibody)

Fluorochrome-conjugated antibodies: anti-CD11c, anti-MHC Class II (I-A/I-E), anti-CD80,

anti-CD86, anti-CD40

Viability dye (e.g., Zombie Aqua™ or similar)

Procedure:

Add 100 µL of cell suspension (1 x 10^6 cells) to each well of a 96-well plate.

Centrifuge at 350 x g for 3 minutes and discard the supernatant.

Resuspend cells in 100 µL of PBS containing a viability dye at its pre-titrated concentration.

Incubate for 20 minutes at room temperature, protected from light.

Wash cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.

Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block. Incubate for 10

minutes at 4°C.

Without washing, add 50 µL of the antibody cocktail containing anti-CD11c, anti-MHC Class

II, anti-CD80, anti-CD86, and anti-CD40 at their pre-titrated optimal concentrations.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 200 µL of FACS buffer.

Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on a flow cytometer.
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Protocol 3: Intracellular Cytokine Staining for T Helper
Cell Differentiation
Objective: To identify and quantify Th1, Th2, and Th17 cell subsets based on cytokine

production.

Materials:

Single-cell suspension (from Protocol 1)

Cell Stimulation Cocktail (containing PMA and Ionomycin) plus a protein transport inhibitor

(e.g., Brefeldin A or Monensin)

Fixation/Permeabilization Buffer Kit

Fluorochrome-conjugated antibodies for surface markers: anti-CD3, anti-CD4

Fluorochrome-conjugated antibodies for intracellular cytokines: anti-IFN-γ, anti-IL-4, anti-IL-

17A

Viability dye

Procedure:

Add 1 x 10^6 cells in 1 mL of complete RPMI-1640 medium to each well of a 24-well plate.

Add the Cell Stimulation Cocktail and protein transport inhibitor according to the

manufacturer's instructions.

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

Harvest cells and transfer them to a 96-well plate.

Perform viability and surface staining for CD3 and CD4 as described in Protocol 2 (Steps 2-

8).

After the final wash for surface staining, resuspend the cells in 100 µL of Fixation Buffer and

incubate for 20 minutes at 4°C.
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Wash the cells once with Permeabilization/Wash Buffer.

Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer containing the

intracellular antibody cocktail (anti-IFN-γ, anti-IL-4, anti-IL-17A).

Incubate for 30-45 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization/Wash Buffer.

Resuspend the cells in 200 µL of FACS buffer for acquisition.

Mandatory Visualizations

MBTA Vaccine Mechanism of Action

Antigen Presenting Cell (DC) Naive CD4+ T Cell

MBTA Vaccine

Mannose ReceptorMannose binding

TLR (Adjuvant Receptor)
Adjuvant binding

Antigen Internalization
& Processing

Upregulation of
CD80, CD86, CD40

Cytokine Secretion
(IL-12, IL-6)

MHC-II Presentation T Cell ReceptorSignal 1: Antigen

CD28Signal 2: Co-stimulation Differentiation

Signal 3: Cytokines

T Cell Activation Th1 Cell (IFN-γ)

Th17 Cell (IL-17A)

Click to download full resolution via product page

MBTA Vaccine Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1234018?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Flow Cytometry Analysis

1. Sample Preparation

2. Cell Staining

3. Data Acquisition & Analysis

Harvest Tissue
(Spleen, Lymph Node)

Mechanical Dissociation
& Single-Cell Suspension

RBC Lysis (Spleen)

Cell Count & Viability

Ex vivo Restimulation
(for Cytokine Staining)

Viability Staining

Surface Marker Staining

Fixation & Permeabilization
(for Intracellular)

Flow Cytometer Acquisition

Surface only

Intracellular Staining

Gating & Population ID

Quantification & Statistics

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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